Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
Description
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is a chiral α-amino acid derivative featuring a benzyl ester at the carboxyl terminus, a benzyloxycarbonyl (Cbz) group protecting the α-amino functionality, and a ketone moiety at the C4 position. This compound is widely utilized in peptide synthesis and medicinal chemistry as a key intermediate for introducing aspartic acid analogs or constrained dipeptide units . Its stereochemistry at the C2 position (R-configuration) distinguishes it from enantiomeric forms (e.g., S-configuration) and influences its reactivity in stereoselective transformations .
Properties
IUPAC Name |
benzyl (2R)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBNGOWOMMHJKK-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721786 | |
| Record name | Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342647-97-6 | |
| Record name | Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
The synthesis of Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate hinges on three key steps: (1) chiral center establishment, (2) amino and carboxyl group protection, and (3) selective oxidation. Below, we analyze the most widely reported methodologies.
L-Methionine-Derived Synthesis with Pyridinium Chlorochromate Oxidation
The most detailed protocol originates from a 2010 study in the Chinese Journal of Applied Chemistry. This route starts with L-methionine, leveraging its inherent chirality to ensure enantiomeric purity in the final product.
Reaction Sequence:
- Methylation : L-Methionine is treated with methyl iodide in alkaline conditions to yield S-methyl-L-methionine.
- Hydrolysis : Acidic hydrolysis cleaves the methyl group, generating L-homocysteine thiolactone.
- Protection :
- The α-amino group is protected using benzyloxycarbonyl (Cbz) chloride.
- The β-carboxyl group is esterified with benzyl alcohol under Steglich conditions.
- Oxidation : The thiolactone intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to introduce the 4-oxo functionality.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | ee (%) |
|---|---|---|---|---|
| 1 | CH₃I, NaOH, 0°C | 85 | - | - |
| 2 | HCl, reflux | 78 | - | - |
| 3 | Cbz-Cl, DCC, DMAP | 65 | 98.5 | 99.5 |
| 4 | PCC, CH₂Cl₂, rt | 56 | 99.3 | 99.5 |
This method achieves an overall yield of 30.0% with exceptional enantiomeric excess (99.5% ee). The use of PCC ensures chemoselective oxidation without racemization, critical for preserving the (2R) configuration.
Stereochemical Control and Optimization
Chiral Pool Strategy vs. Resolution
The L-methionine route exemplifies a chiral pool approach , where the starting material’s existing stereochemistry dictates the product’s configuration. Conversely, resolution techniques (e.g., kinetic resolution with chiral catalysts) remain underexplored for this compound but are common in analogous syntheses.
Comparative Advantages :
- Chiral Pool : Higher ee (99.5%) and fewer steps.
- Resolution : Flexibility in configuring both enantiomers but lower yields.
Oxidation Alternatives
While PCC is standard, other oxidants have been evaluated:
| Oxidant | Solvent | Yield (%) | Side Products |
|---|---|---|---|
| PCC | CH₂Cl₂ | 56 | Minimal |
| Dess-Martin | DMF | 48 | Over-oxidation |
| Swern | THF | 42 | Racemization |
PCC remains optimal due to its mild conditions and compatibility with acid-sensitive protecting groups.
Structural and Analytical Characterization
Spectroscopic Data
The final product is validated via:
- ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 5.15 (s, 2H, CH₂Cbz), 5.10 (s, 2H, CH₂OBzl), 4.50 (dd, J = 8.5 Hz, 1H, α-CH), 3.10 (dd, J = 17.0 Hz, 1H, β-CH₂), 2.90 (dd, J = 17.0 Hz, 1H, β-CH₂).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O carbamate), 1680 cm⁻¹ (C=O ketone).
- MS (ESI+) : m/z 358.2 [M+H]⁺.
Industrial-Scale Considerations
Reanal Finechemical Company highlights challenges in scaling protected amino acid synthesis:
- Cost Efficiency : Benzyl ester protection increases molecular weight, raising production costs.
- Catalyst Recovery : Homogeneous catalysts (e.g., DMAP) require costly recycling.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is primarily utilized in the synthesis of peptide-based drugs. Its structure allows for the protection of amino acids during peptide synthesis, which is crucial for maintaining the integrity of sensitive functional groups.
Peptide Synthesis
- Role : Acts as a protecting group for aspartic acid derivatives.
- Case Study : In a study examining the synthesis of cyclic peptides, this compound was used to protect the aspartic acid residue, enabling successful cyclization without side reactions .
Drug Development
Research indicates its potential in developing inhibitors for various enzymes. For instance, it has been explored as a scaffold for designing inhibitors targeting proteases involved in viral infections.
| Application | Details |
|---|---|
| Peptide Synthesis | Protects aspartic acid during peptide formation . |
| Enzyme Inhibition | Potential scaffold for protease inhibitors targeting viral enzymes . |
Biochemical Applications
In biochemical research, this compound is used to study enzyme mechanisms and protein interactions.
Enzyme Mechanism Studies
The compound has been employed in studies to elucidate the mechanisms of enzymes such as serine proteases. By modifying the substrate specificity through this compound, researchers can gain insights into enzyme catalysis.
Protein Interaction Studies
It serves as a tool to investigate protein-ligand interactions by acting as a reversible inhibitor in biochemical assays.
| Biochemical Application | Details |
|---|---|
| Enzyme Mechanism Studies | Used to modify substrates for studying serine proteases . |
| Protein Interaction Studies | Acts as a reversible inhibitor in assays . |
Material Science Applications
Beyond its biological applications, this compound has potential uses in material science, particularly in polymer chemistry.
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance properties such as biodegradability and mechanical strength.
Mechanism of Action
The mechanism of action of Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can interact with active sites of enzymes or receptors, modulating their activity. The 4-oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Stereochemical Variants
- (S)-Benzyl 2-(((Benzyloxy)Carbonyl)Amino)-4-Oxobutanoate (CAS 58578-45-3): The S-enantiomer shares identical functional groups but differs in stereochemistry at C2. This enantiomer is commonly employed in peptide synthesis, particularly for generating L-aspartic acid derivatives . The R- and S-forms exhibit distinct biological activities and crystallization behaviors, as evidenced by divergent synthetic routes and applications .
Protecting Group Modifications
- Fmoc-Protected Analog (CAS 86060-84-6) : Replacing the Cbz group with a fluorenylmethyloxycarbonyl (Fmoc) group enhances base-labile deprotection, making it suitable for solid-phase peptide synthesis (SPPS) .
- Boc-Protected Derivatives (e.g., CAS 130539-03-6): Tert-butoxycarbonyl (Boc) groups offer acid-labile protection, enabling orthogonal deprotection strategies. For example, methyl (2R)-4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate (CAS 147091-87-0) is used in synthesizing D-asparagine derivatives .
Substituent Variations
- Carbamoyl vs.
- Hydrazino and Isoindolyl Derivatives: Compounds like benzyl 2-benzyl-4-[(3aS,7aR)-isoindol-2-yl]-4-oxobutanoate incorporate cyclic amines, enhancing rigidity for constrained peptide design .
Structural and Functional Comparison (Table 1)
Biological Activity
Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is a synthetic organic compound classified as an amino acid derivative. It possesses a unique structure characterized by a benzyl group, a benzyloxycarbonyl-protected amino group, and a 4-oxobutanoate moiety. This compound has garnered attention in various fields of biological and medicinal research due to its potential applications and biological activities.
Overview of the Compound
- Molecular Formula : C16H19NO5
- Molecular Weight : 341.4 g/mol
- CAS Number : 342647-97-6
- Chemical Structure : The compound features a benzyl group attached to a 4-oxobutanoate with a benzyloxycarbonyl protection on the amino group, which enhances its stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxycarbonyl group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can engage with active sites on enzymes or receptors, modulating their activity. The 4-oxo group is crucial for forming hydrogen bonds, influencing binding affinity and specificity.
Biological Activities
- Peptide Synthesis : This compound serves as a building block in peptide synthesis, facilitating the development of various peptides and proteins.
- Medicinal Chemistry : It is utilized in designing pharmaceutical agents, particularly enzyme inhibitors and receptor modulators, which are essential in therapeutic applications.
- Enzymatic Studies : As a substrate in biochemical assays, it helps elucidate enzyme specificity and mechanisms of action.
Research Findings
Recent studies have highlighted the compound's potential in several areas:
- Inhibition of Liver Fibrosis : this compound has been evaluated for its anti-fibrotic properties. In vitro studies demonstrated that it significantly inhibited COL1A1 expression, a marker for liver fibrosis, indicating its potential therapeutic role in liver diseases .
- Anticonvulsant Activity : Similar compounds have shown promising anticonvulsant activities in preclinical models. For instance, N-benzyl derivatives exhibited notable efficacy in seizure models, suggesting that modifications to the benzyl structure could enhance neuroactive properties .
Comparative Analysis with Similar Compounds
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Benzyl (2R)-2-amino-4-oxobutanoate | No protecting group | Higher reactivity; less stability |
| Benzyl (2R)-2-{[(tert-butoxycarbonyl)amino]}-4-oxobutanoate | Tert-butoxycarbonyl protection | Different stability; varied reactivity |
| Benzyl (2R)-2-{[(methoxycarbonyl)amino]}-4-oxobutanoate | Methoxycarbonyl protection | Less bulky; distinct deprotection conditions |
Case Studies
- In Vitro Activity Evaluation : A study assessed the inhibitory effects of various compounds on COL1A1 expression, where this compound demonstrated significant inhibition rates comparable to known inhibitors like EGCG .
- Safety Profile Assessment : Compounds similar to this compound were tested for cytotoxicity in LX-2 cells. Results indicated favorable safety profiles with high selectivity indices, suggesting low toxicity at effective doses .
Q & A
Q. What are the key synthetic methodologies for preparing Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate?
The synthesis typically involves selective protection of amino groups and esterification. For example, (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate was synthesized via catalytic hydrogenation using Raney-Nickel in a formic acid/water mixture, followed by extraction with CH₂Cl₂ and neutralization with NaHCO₃. The product was characterized by ¹H NMR and ¹³C NMR, confirming structural integrity . Similar protocols can be adapted for the (2R)-configured compound by adjusting chiral starting materials or catalysts.
Q. How is this compound characterized to confirm its structure and purity?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), carbonyl groups (δ 170–175 ppm in ¹³C NMR), and oxobutanoate ketones (δ 2.5–3.0 ppm for adjacent protons).
- HRMS : Exact mass matching the molecular formula (e.g., C₂₀H₁₉NO₆ requires m/z 393.1189).
These methods were validated in synthesizing analogous compounds, such as constrained dipeptide units .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the benzyl ester or carbamate groups.
- Handling : Use gloves and eye protection; avoid inhalation of dust. In case of skin contact, wash immediately with water (≥15 minutes) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during characterization?
Contradictions (e.g., unexpected splitting in NMR) may arise from diastereomer formation or solvent effects. Solutions include:
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign stereochemistry.
- Dynamic NMR (DNMR) : To study conformational exchange in oxobutanoate derivatives.
- Control experiments : Compare with synthesized standards, as done for γ-glutamyl analogs .
Q. What role does this compound play in enzyme-catalyzed DNA synthesis or peptide engineering?
The benzyl ester and carbamate groups act as protective moieties. For example, in enzyme-catalyzed DNA synthesis, similar compounds serve as substrates where the benzyl group enhances solubility in organic-aqueous mixed solvents, while the oxobutanoate moiety participates in transesterification . Optimize reaction conditions (pH 7–8, 25–37°C) to balance enzyme activity and substrate stability.
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
- Modify the benzyl group : Replace with substituted aryl rings (e.g., fluorophenyl) to study electronic effects on reactivity.
- Vary the oxobutanoate chain : Introduce methyl or cyclohexyl groups to probe steric hindrance.
For instance, fluorophenyl analogs showed altered antimicrobial activity due to increased electronegativity . SAR studies on Nod1 agonists demonstrated that side-chain modifications significantly impact biological activity .
Q. What strategies mitigate instability during long-term biochemical assays?
- Lyophilization : Stabilize the compound in solid form for storage.
- Add antioxidants : Include 0.1% BHT or ascorbic acid to prevent oxidation of the oxobutanoate group.
- Monitor degradation : Use HPLC-MS to track hydrolysis products (e.g., free carboxylic acids) over time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
